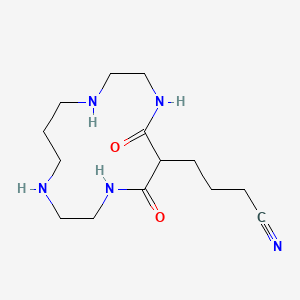
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Alkylation: The addition of a 2-methoxyethyl group at the 2nd position.
Morpholine Substitution: The incorporation of a morpholin-4-yl group at the 6th position.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom at the 8th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups play crucial roles in binding to these targets, modulating their activity, and eliciting biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Bromo-2-(2-hydroxyethyl)-6-(morpholin-4-yl)-7H-purine
- 8-Bromo-2-(2-ethoxyethyl)-6-(morpholin-4-yl)-7H-purine
- 8-Bromo-2-(2-methoxyethyl)-6-(piperidin-4-yl)-7H-purine
Uniqueness
4-(8-Bromo-2-(2-methoxyethyl)-1H-purin-6-yl)morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, can influence its solubility, reactivity, and interaction with molecular targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
682337-95-7 |
|---|---|
Molekularformel |
C12H16BrN5O2 |
Molekulargewicht |
342.19 g/mol |
IUPAC-Name |
4-[8-bromo-2-(2-methoxyethyl)-7H-purin-6-yl]morpholine |
InChI |
InChI=1S/C12H16BrN5O2/c1-19-5-2-8-14-10-9(16-12(13)17-10)11(15-8)18-3-6-20-7-4-18/h2-7H2,1H3,(H,14,15,16,17) |
InChI-Schlüssel |
GAFHBNWWFPZQMG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=NC2=C(C(=N1)N3CCOCC3)NC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isopropylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B8714997.png)

![1-Fluoro-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B8715010.png)

![5-iodo-2-methylsulfinylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B8715030.png)


![2-[(4-Fluorobenzene-1-sulfinyl)methyl]pyridine](/img/structure/B8715056.png)




![ethyl 3-[(3-methoxyphenyl)sulfonylamino]propanoate](/img/structure/B8715093.png)
![Ethyl 6-(3-cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8715094.png)
